

natural sources and occurrence of 9S,13R-12-oxophytodienoic acid in plants

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Compound of Interest

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An In-Depth Technical Guide to **9S,13R-12-oxophytodienoic Acid** (OPDA) in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

9S,13R-12-oxophytodienoic acid (OPDA) is an oxygenated fatty acid derivative (oxylipin) found throughout the plant kingdom. Initially identified as a precursor to the well-known phytohormone jasmonic acid (JA), OPDA has emerged as a potent signaling molecule in its own right, mediating a distinct set of responses to biotic and abiotic stresses, and regulating plant growth and development.[1][2] Unlike jasmonic acid, OPDA can activate signaling pathways independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), highlighting a separate branch of oxylipin signaling.[2][3] This guide provides a comprehensive overview of the natural sources, biosynthesis, and signaling mechanisms of OPDA, presents quantitative data on its occurrence, and details the experimental protocols for its analysis.

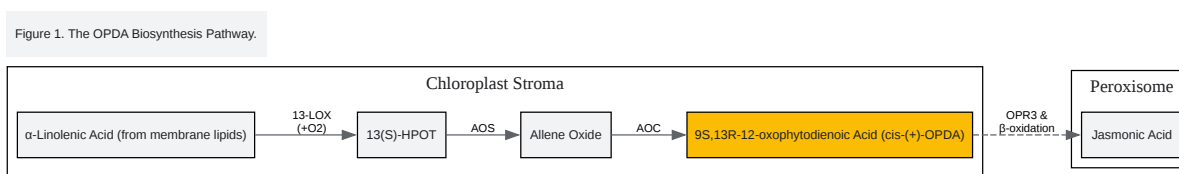
Biosynthesis of OPDA

OPDA is synthesized via the octadecanoid pathway, which initiates in the chloroplasts.[2] The process begins with the release of α -linolenic acid (α -LeA; 18:3) from plastidial membrane lipids by lipases.[4] A series of enzymatic reactions then converts α -LeA into OPDA.

- **Oxygenation:** The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α -linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[1][4]

- Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted into an allene oxide by Allene Oxide Synthase (AOS).[5]
- Cyclization: Finally, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to produce the naturally occurring (+)-cis-OPDA, specifically the 9S,13R stereoisomer.[4][5]

This enzymatic cascade is highly efficient, suggesting a tight coupling between the AOS and AOC enzymes.[5] A related C16 compound, dinor-OPDA (dn-OPDA), is synthesized from hexadecatrienoic acid (16:3) through a parallel pathway.[6]



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Figure 1. The OPDA Biosynthesis Pathway.

Natural Occurrence and Quantitative Data

OPDA is ubiquitously present in angiosperms, with its concentration varying significantly among species, tissues, and in response to environmental stimuli.[7] Chloroplasts are a particularly rich source.[5] Basal levels of OPDA are generally low but can increase dramatically upon mechanical wounding or pathogen attack.[5][6][7] In Arabidopsis, esterified forms of OPDA, known as Arabidopsides, can be found at levels up to 149 times greater than free OPDA and may serve as a rapidly mobilizable storage pool.[5]

| Plant Species | Tissue | Condition | OPDA Concentration | Citation |
|--------------------------|--------------|-------------------------|--|----------|
| Arabidopsis thaliana | Chloroplasts | Basal | ~1000 ng/g FW | [5] |
| Arabidopsis thaliana | Seeds | Basal | 50-60 ng/g FW | [5] |
| Arabidopsis thaliana | Leaves | Wounded | 200-1000 fold increase (Arabidopsides) | [5] |
| Zea mays (Maize) | Leaves | Basal | 400-500 ng/g FW | [5] |
| Hordeum vulgare (Barley) | Leaves | Basal | ~600 ng/g FW | [5] |
| Bryonia dioica | Tendrils | Mechanically Stimulated | Several-fold increase | [7] |
| Phaseolus vulgaris | Internodes | Mechanically Stimulated | Several-fold increase | [7] |

OPDA Signaling Pathways

While OPDA is a precursor to JA, it also functions as a signaling molecule through distinct pathways that do not require conversion to JA or interaction with the JA receptor COI1.[2][3][8] This independent signaling role allows OPDA to regulate a specific set of genes, often related to detoxification and stress responses.[2][9]

COI1-Independent Signaling

OPDA's signaling is characterized by its electrophilic nature, conferred by the α,β -unsaturated carbonyl group in its cyclopentenone ring.[1] This allows it to react with nucleophilic cellular components, such as cysteine residues on proteins. A key pathway involves Class II TGA transcription factors.

- **TGA Factor Activation:** OPDA, and structurally related phytoprostanes, activate gene expression through the bZIP transcription factors TGA2, TGA5, and TGA6.[\[9\]](#)
- **Gene Expression:** These TGA factors regulate the expression of OPDA-responsive genes (ORGs), such as those encoding cytochrome P450s (e.g., CYP81D11) and glutathione S-transferases (e.g., GST25), which are involved in detoxification processes.[\[9\]](#)
- **Redundancy and Specificity:** TGA2, TGA5, and TGA6 can act redundantly, but also show specific preferences for certain gene promoters.[\[9\]](#) For instance, CYP81D11 expression is primarily regulated by TGA2 and TGA5, while OPR1 is regulated by TGA5 and TGA6.[\[9\]](#)

Crosstalk with Other Hormones

OPDA signaling interacts with other hormonal pathways, including salicylic acid (SA) and abscisic acid (ABA).[\[5\]](#)

- **Salicylic Acid (SA):** SA can antagonize OPDA synthesis by inhibiting the expression and activity of key enzymes like LOX2 and AOS.[\[5\]](#)
- **Absciscic Acid (ABA):** OPDA can act synergistically with ABA to inhibit seed germination. This effect is independent of COI1 but involves increasing the abundance of the ABA-responsive protein ABI5.[\[10\]](#)

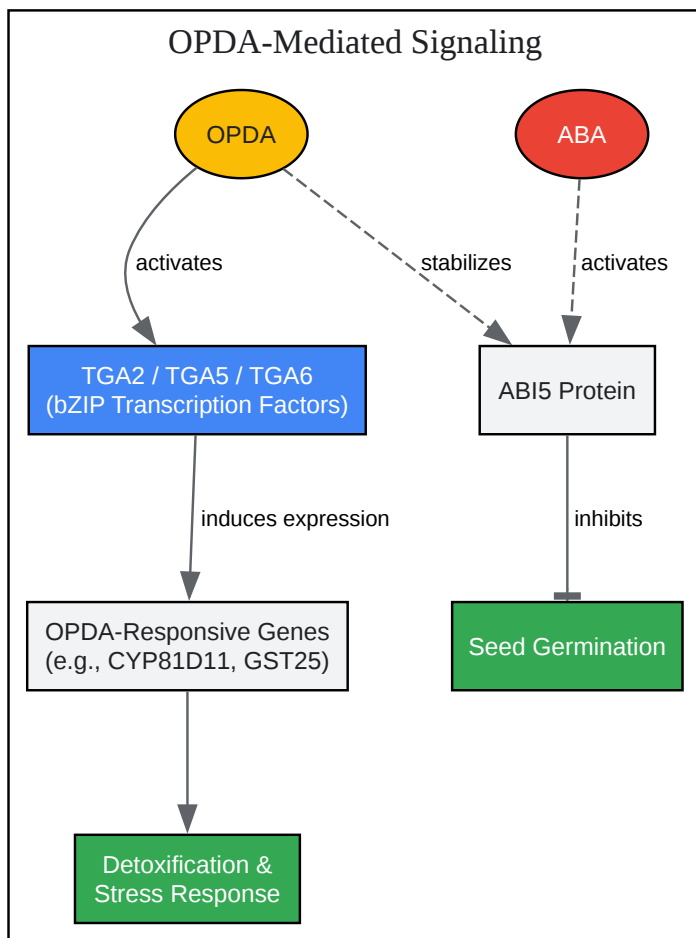


Figure 2. Simplified OPDA Signaling.

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Figure 2. Simplified OPDA Signaling.

Experimental Protocols

Accurate quantification of OPDA is crucial for studying its physiological roles. The most common methods involve chromatography coupled with mass spectrometry. Below is a generalized protocol synthesized from established methodologies.^{[7][11][12][13]}

Protocol: Extraction and Quantification of OPDA by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of OPDA from plant tissue.

1. Materials and Reagents:

- Plant tissue (leaves, roots, etc.)
- Liquid nitrogen
- 2 mL microcentrifuge tubes
- Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v) or Ethyl Acetate
- Internal Standard (IS): Deuterated OPDA ($[^2\text{H}_5]$ cis-(+/-)-OPDA) for accurate quantification.[\[7\]](#)
- Solid-Phase Extraction (SPE) columns (e.g., C18 or HLB)
- LC-MS/MS system with electrospray ionization (ESI) source
- Solvent A: Water with 0.1% acetic acid or 0.01-0.02% formic acid
- Solvent B: Acetonitrile:Methanol (80:15, v/v) with 0.1% acetic acid or Methanol

2. Sample Preparation and Extraction:

- Harvest and Flash-Freezing: Collect 50-150 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[\[13\]](#)
- Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. Do not allow the sample to thaw.
- Extraction:
 - Transfer the powdered tissue to a 2 mL tube.
 - Add 400-1000 μL of ice-cold extraction solvent.
 - Add the internal standard at a known concentration.

- Vortex vigorously and sonicate for 10 minutes in an ice bath. Let stand on ice for 30 minutes, then sonicate again for 10 minutes.[13]
- Centrifugation: Centrifuge at $>13,000 \times g$ for 10-15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another volume of solvent, and the supernatants pooled.[13]

3. Sample Cleanup (Optional but Recommended):

- SPE Column Conditioning: Condition an SPE column according to the manufacturer's instructions (e.g., wash with methanol, then equilibrate with acidified water).
- Sample Loading: Load the extract onto the SPE column.
- Washing: Wash the column with a weak solvent (e.g., 5% methanol in water with 0.1% acetic acid) to remove polar interferences.
- Elution: Elute OPDA and other oxylipins with a non-polar solvent like methanol followed by ethyl acetate.[12]
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 μL) of methanol or the initial mobile phase.[12]

4. LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, $<2 \mu\text{m}$ particle size).
 - Mobile Phase: A gradient of Solvent A (aqueous) and Solvent B (organic).
 - Flow Rate: 0.2 - 0.5 mL/min.
 - Injection Volume: 5-10 μL .

- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization, Negative (ESI-).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition: Monitor the specific precursor-to-product ion transition for OPDA (e.g., m/z 291 \rightarrow 165) and its deuterated internal standard. The exact m/z values should be optimized on the specific instrument used.
- Quantification:
 - Generate a standard curve using a serial dilution of an authentic OPDA standard with a fixed concentration of the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Determine the concentration of OPDA in the sample by interpolating its peak area ratio on the standard curve.

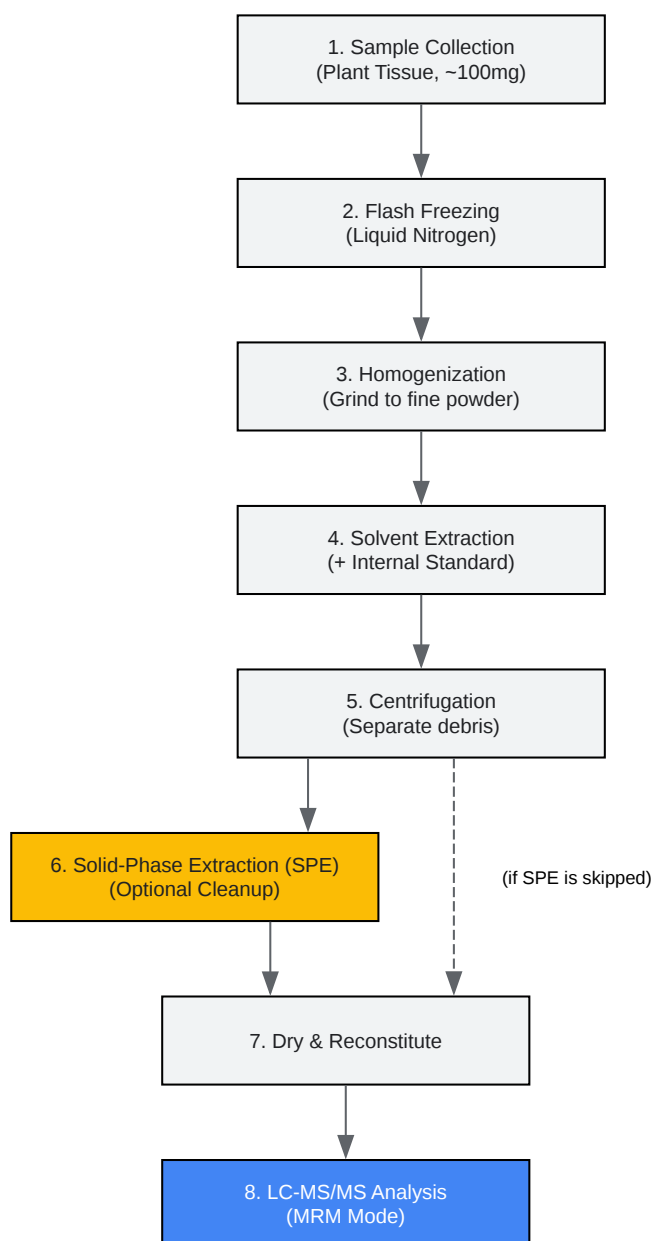


Figure 3. Experimental Workflow for OPDA Quantification.

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Figure 3. Experimental Workflow for OPDA Quantification.

Conclusion and Future Directions

9S,13R-12-oxophytodienoic acid is a critical signaling molecule in plants, operating both as a precursor to jasmonic acid and as an independent regulator of gene expression. Its COI1-independent signaling pathway, mediated by TGA transcription factors, adds a significant layer of complexity to the plant's defense and developmental networks. For researchers in plant science and drug development, understanding OPDA's unique mode of action offers new avenues for investigation. The cytoprotective effects of OPDA observed in human cell lines suggest a potential for therapeutic applications, warranting further exploration of its bioactivity in mammalian systems.[14] Future research will likely focus on identifying direct protein targets of OPDA, further elucidating the crosstalk between its signaling pathway and other hormonal networks, and exploring its potential for developing novel agrochemicals and pharmaceuticals.

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